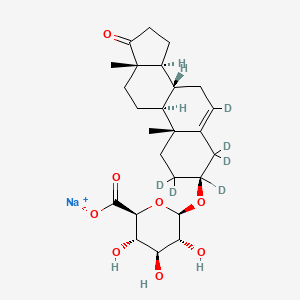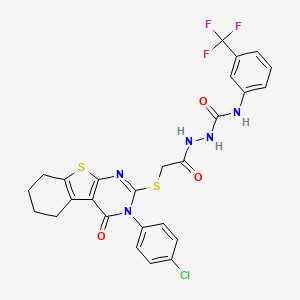
Vegfr-2/braf-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2/braf-IN-2 is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and rapidly accelerated fibrosarcoma (BRAF) kinases. These kinases play crucial roles in cellular processes such as survival, growth, proliferation, migration, and apoptosis. Inhibiting these kinases can be beneficial in treating various cancers by preventing tumor growth and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2/braf-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The synthetic route typically includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring. The reaction conditions often involve the use of molecular docking simulations and ADME properties predictions to ensure binding affinity and pharmacokinetic properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2/braf-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the benzimidazole scaffold, which exhibit different levels of inhibitory activity against VEGFR-2 and BRAF kinases .
Applications De Recherche Scientifique
Vegfr-2/braf-IN-2 has several scientific research applications, including:
Chemistry: Used in the study of kinase inhibition and the development of new multi-kinase inhibitors.
Biology: Helps in understanding the role of VEGFR-2 and BRAF kinases in cellular processes.
Medicine: Potential therapeutic agent for treating cancers by inhibiting tumor growth and angiogenesis.
Industry: Used in drug development and screening for anti-cancer properties.
Mécanisme D'action
Vegfr-2/braf-IN-2 exerts its effects by binding to the ATP-binding sites of VEGFR-2 and BRAF kinases. This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the hinge region Cys or Ala, the glutamate residue of the Glu-Lys αC helix conserved pair, and the DFG motif Asp at the activation loop .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other multi-kinase inhibitors such as sorafenib, sunitinib, and axitinib. These compounds also target VEGFR-2 and BRAF kinases but may have different binding affinities and inhibitory activities .
Uniqueness
Vegfr-2/braf-IN-2 is unique due to its specific structural optimization, which enhances its binding affinity and pharmacokinetic properties. This makes it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C26H21ClF3N5O3S2 |
|---|---|
Poids moléculaire |
608.1 g/mol |
Nom IUPAC |
1-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C26H21ClF3N5O3S2/c27-15-8-10-17(11-9-15)35-23(37)21-18-6-1-2-7-19(18)40-22(21)32-25(35)39-13-20(36)33-34-24(38)31-16-5-3-4-14(12-16)26(28,29)30/h3-5,8-12H,1-2,6-7,13H2,(H,33,36)(H2,31,34,38) |
Clé InChI |
GXOMQJCXRLJAFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


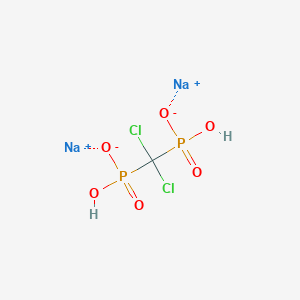

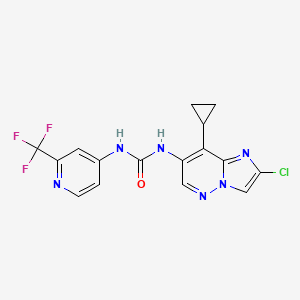
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

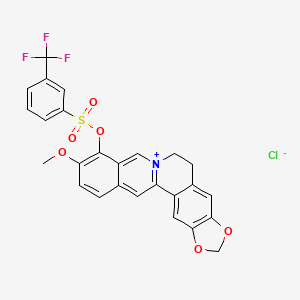
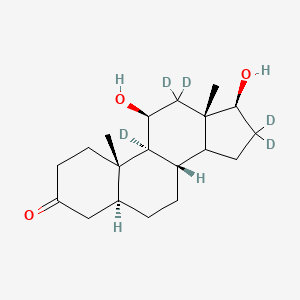

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
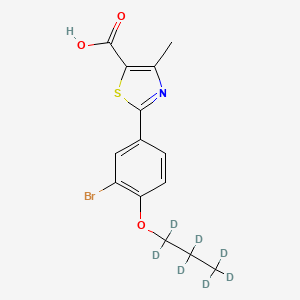
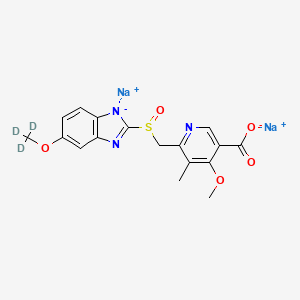
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
